![molecular formula C13H14BrNO3S B13870200 tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate CAS No. 943322-59-6](/img/structure/B13870200.png)
tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a thiophene ring, which is further substituted with a bromine atom and a furan ring
Vorbereitungsmethoden
The synthesis of tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Furan ring attachment: The furan ring is attached to the thiophene ring through a coupling reaction, often using a palladium catalyst.
Carbamate formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and furan rings.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a similar structure but lacks the furan ring, which may affect its reactivity and applications.
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a different substitution pattern, which can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
943322-59-6 |
|---|---|
Molekularformel |
C13H14BrNO3S |
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate |
InChI |
InChI=1S/C13H14BrNO3S/c1-13(2,3)18-12(16)15-10-6-9(14)11(19-10)8-4-5-17-7-8/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
QJOWTXXDLAGWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=COC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
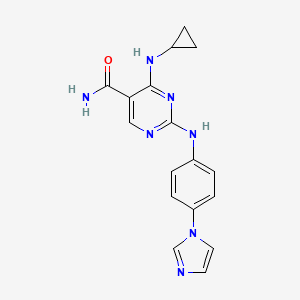

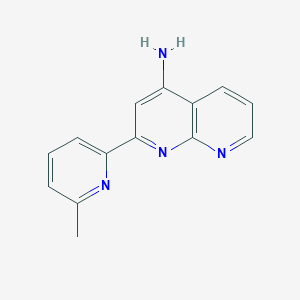
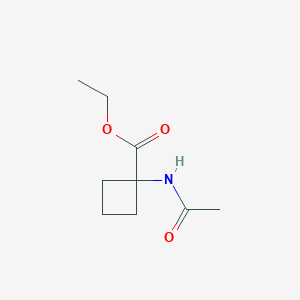
![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
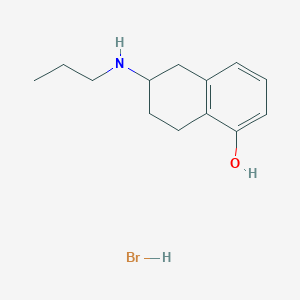
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)


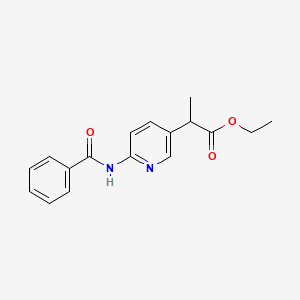
![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
